N,N,3-Trimethyl-1H-indol-4-amine
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Overview
Description
N,N,3-Trimethyl-1H-indol-4-amine is an organic compound with the molecular formula C11H14N2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-1H-indol-4-amine typically involves the reaction of indole derivatives with methylating agents. One common method is the methylation of 1H-indole-4-amine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,3-trimethyl-1H-indole-4-one, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N,N,3-Trimethyl-1H-indol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1H-indol-4-amine
- N-Methyl-1H-indol-4-amine
- 1H-Indole-4-amine
Uniqueness
N,N,3-Trimethyl-1H-indol-4-amine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for therapeutic applications.
Properties
CAS No. |
112775-83-4 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N,N,3-trimethyl-1H-indol-4-amine |
InChI |
InChI=1S/C11H14N2/c1-8-7-12-9-5-4-6-10(11(8)9)13(2)3/h4-7,12H,1-3H3 |
InChI Key |
JTGRUQLIJRIJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)N(C)C |
Origin of Product |
United States |
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